1-Azido-4,7,10-trioxa-13-tridecanamine
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Overview
Description
1-Azido-4,7,10-trioxa-13-tridecanamine is a chemical compound with the molecular formula C10H22N4O3 and a molecular weight of 246.3 g/mol . It is also known by its IUPAC name, 1-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}-3-azidopropane . This compound is typically a light yellow oil and is stored at temperatures between 0 - 8 °C .
Mechanism of Action
Target of Action
1-Azido-4,7,10-trioxa-13-tridecanamine, also known as Azido-C1-PEG3-C3-NH2, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target .
Mode of Action
Azido-C1-PEG3-C3-NH2 is a click chemistry reagent, meaning it contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction is used to connect the two different ligands in a PROTAC . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-C1-PEG3-C3-NH2 is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By using Azido-C1-PEG3-C3-NH2 to create PROTACs, specific proteins can be targeted for degradation, altering the biochemical pathways in which they are involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting PROTAC would depend on the specific ligands used and the protein target .
Result of Action
The result of the action of Azido-C1-PEG3-C3-NH2, when used in the synthesis of a PROTAC, is the selective degradation of a specific protein target . This can have a variety of molecular and cellular effects, depending on the function of the degraded protein .
Action Environment
The action of Azido-C1-PEG3-C3-NH2, and the PROTACs it helps create, can be influenced by various environmental factors. These include the presence of the necessary enzymes for the click chemistry reactions, the presence of the target protein, and the overall cellular environment . Factors such as pH, temperature, and the presence of other molecules can all potentially influence the action, efficacy, and stability of Azido-C1-PEG3-C3-NH2 and the resulting PROTAC .
Preparation Methods
The synthesis of 1-Azido-4,7,10-trioxa-13-tridecanamine involves multiple steps. One common method includes the reaction of 4,7,10-trioxa-1,13-tridecanediamine with an azide source . The reaction conditions often involve the use of solvents like methanol and catalysts such as manganese complexes . The reaction mixture is typically refluxed at elevated temperatures (e.g., 150 °C) for an extended period (e.g., 24 hours) to ensure complete conversion .
Chemical Reactions Analysis
1-Azido-4,7,10-trioxa-13-tridecanamine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
1-Azido-4,7,10-trioxa-13-tridecanamine has several applications in scientific research:
Comparison with Similar Compounds
1-Azido-4,7,10-trioxa-13-tridecanamine can be compared with other similar compounds, such as:
4,7,10-Trioxa-1,13-tridecanediamine: This compound is structurally similar but lacks the azido group, making it less reactive in certain types of chemical reactions.
1,13-Diamino-4,7,10-trioxatridecane: Another similar compound that contains two amino groups instead of an azido group, affecting its reactivity and applications.
The uniqueness of this compound lies in its azido group, which provides distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O3/c11-3-1-5-15-7-9-17-10-8-16-6-2-4-13-14-12/h1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXPLUVBIHOQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCOCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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